Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate

Catalog No.
S14025271
CAS No.
M.F
C8H13N3O2
M. Wt
183.21 g/mol
Availability
In Stock
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Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propano...

Product Name

Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate

IUPAC Name

methyl 2-amino-3-(5-methylpyrazol-1-yl)propanoate

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

InChI

InChI=1S/C8H13N3O2/c1-6-3-4-10-11(6)5-7(9)8(12)13-2/h3-4,7H,5,9H2,1-2H3

InChI Key

XVKUNFDWZLPTOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CC(C(=O)OC)N

Methyl 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoate is a chemical compound with the molecular formula C7H11N3O2C_7H_{11}N_3O_2 and a molecular weight of approximately 169.181 g/mol. This compound features a methyl ester group, an amino group, and a pyrazole moiety, which contribute to its unique chemical properties. The compound is known for its potential applications in medicinal chemistry and agricultural science due to its biological activity and structural characteristics .

Typical of compounds containing amino and ester functionalities. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
  • Condensation Reactions: The amino group may engage in condensation reactions with carbonyl compounds to form imines or amides.

These reactions are essential for the synthesis of derivatives that may exhibit enhanced biological activity or different pharmacological profiles .

Research indicates that methyl 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoate exhibits notable biological activities, particularly in:

  • Antimicrobial Activity: Some studies suggest that compounds with similar structures possess antimicrobial properties, potentially making this compound useful in developing new antibiotics.
  • Anti-inflammatory Effects: Compounds containing pyrazole rings have been reported to exhibit anti-inflammatory effects, which could be relevant for therapeutic applications.
  • Cytotoxicity: Preliminary data indicate that this compound may have cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent .

The synthesis of methyl 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoate typically involves several steps:

  • Formation of the Pyrazole Ring: Starting materials such as hydrazine derivatives can be reacted with appropriate carbonyl compounds to form the pyrazole ring.
  • Alkylation: The resulting pyrazole can then undergo alkylation with propanoic acid derivatives to introduce the propanoate moiety.
  • Esterification: Finally, the reaction of the resulting acid with methanol in the presence of an acid catalyst yields the methyl ester.

These methods allow for variations in substituents on both the pyrazole ring and the propanoate side chain, enabling the synthesis of a range of analogs .

Methyl 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoate has potential applications in various fields:

  • Pharmaceutical Development: Its biological activity makes it a candidate for drug development, particularly in treating infections or inflammatory diseases.
  • Agricultural Chemistry: Similar compounds are often explored as herbicides or fungicides due to their ability to interact with biological processes in plants and pathogens.
  • Chemical Research: As a versatile intermediate, it can be used in synthesizing more complex molecules for research purposes .

Interaction studies involving methyl 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoate focus on its binding affinity and mechanism of action with biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how this compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its efficacy against various microbial strains or cancer cell lines.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound and its potential therapeutic applications .

Several compounds share structural similarities with methyl 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoate. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Methyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoateC8H13N3O2C_8H_{13}N_3O_2Contains an additional methyl group on the second carbon
Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoateC9H15N3O2C_9H_{15}N_3O_2Features two methyl groups on the pyrazole ring
2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acidC8H13N3O2C_8H_{13}N_3O_2Lacks the methyl ester functionality, making it more polar

These comparisons illustrate how variations in substituents can influence both chemical reactivity and biological activity, highlighting the unique properties of methyl 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoate within this class of compounds .

The pyrazole core of Methyl 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoate is typically constructed via cyclocondensation or diazotization-redox sequences. A notable approach involves a four-step continuous flow synthesis starting from aniline derivatives. This method integrates diazotization using sodium nitrite under acidic conditions, followed by a vitamin C-mediated reduction to form the pyrazole ring. The continuous flow system enhances reaction efficiency by minimizing intermediate isolation and improving heat transfer, achieving an 88% yield for analogous pyrazole-carboxylic acid derivatives.

Alternative strategies employ 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds. For example, reacting methyl acrylate with 5-methylhydrazine under microwave irradiation at 120°C generates the pyrazole ring in 75–85% yields. Steric and electronic effects of substituents critically influence regioselectivity, with computational studies (B3LYP/6-31G**) confirming that electron-withdrawing groups at the C3 position favor N1-substitution.

Esterification Techniques for Propanoate Side Chain Functionalization

Esterification of the propanoate side chain is achieved through Fischer or Steglich methodologies. The Fischer esterification employs sulfuric acid (0.1 M) in excess methanol under reflux, achieving equilibrium conversion within 6–8 hours. For acid-sensitive intermediates, the Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 0–25°C provides milder conditions, yielding 90–95% esterification.

A comparative analysis of these methods reveals trade-offs between efficiency and functional group tolerance:

MethodCatalystTemperatureYieldCompatibility
FischerH₂SO₄Reflux (65°C)70–80%Acid-stable substrates
SteglichDCC/DMAP0–25°C90–95%Acid-sensitive substrates

Base-mediated transesterification is another viable route, particularly for scaling. For instance, treating the carboxylic acid with potassium carbonate and methyl iodide in dimethylformamide (DMF) at 60°C achieves 85% conversion.

Regioselective Amination Approaches in Heterocyclic Systems

Regioselective introduction of the amino group at the C2 position of the propanoate side chain is critical. A robust protocol employs K₂CO₃-DMSO as a superbasic medium to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack by bromoacetamide derivatives. This method achieves >90% N1-selectivity due to reduced steric hindrance at the less-substituted nitrogen atom.

Substrate scope studies demonstrate broad compatibility with alkyl and aryl electrophiles:

ElectrophileReaction TimeN1:Ν2 RatioYield
Methyl iodide2 hours95:592%
Benzyl bromide4 hours89:1188%
4-Nitrobenzyl chloride6 hours83:1779%

DFT calculations corroborate that electron-withdrawing substituents on the pyrazole ring stabilize the transition state for N1-attack, reducing activation energy by 8–12 kcal/mol compared to N2-pathways.

Solvent Systems and Catalytic Optimization in Condensation Reactions

Solvent polarity and coordination ability significantly impact condensation efficiency. Dimethyl sulfoxide (DMSO) enhances pyrazolate anion nucleophilicity in K₂CO₃-mediated reactions, improving electrophile coupling rates by 3–5 fold compared to tetrahydrofuran (THF). Conversely, ethanol-water mixtures (4:1 v/v) are optimal for diazotization steps, balancing solubility and reaction quench kinetics.

Catalytic additives further refine outcomes:

  • Phase-transfer catalysts: Tetrabutylammonium bromide (TBAB) accelerates biphasic reactions, achieving 94% yield in alkylation steps.
  • Lewis acids: Zinc chloride (10 mol%) selectively activates carbonyl groups during cyclocondensation, reducing byproduct formation.

Industrial-scale Production Challenges and Quality Control Protocols

Scaling Methyl 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoate synthesis introduces challenges in mixing efficiency, exotherm management, and purification. Continuous flow systems address these by enabling precise temperature control (±2°C) and in-line HPLC monitoring. For example, a pilot-scale reactor (10 L capacity) produces 1.2 kg/day with 98.5% purity by integrating liquid-liquid extraction and short-path distillation.

Quality control protocols emphasize:

  • Spectroscopic validation: ¹H NMR (400 MHz) confirms regiochemistry via pyrazole proton splitting patterns (δ 6.43 ppm, singlet).
  • Chromatographic purity: Reverse-phase HPLC (C18 column, acetonitrile-water gradient) ensures <0.5% impurities.
  • Crystallographic analysis: Single-crystal X-ray diffraction verifies molecular conformation and hydrogen-bonding networks.

Process optimization reduces production costs by 40% through solvent recycling (DMSO recovery >90%) and catalytic reuse (≥5 cycles without activity loss).

Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate belongs to a class of pyrazole-based compounds that demonstrate significant metalloproteinase inhibitory activity, particularly against meprin alpha and meprin beta isoforms [1]. The compound's structural framework enables specific interactions with metalloproteinase active sites through its pyrazole moiety and amino acid backbone [1].

The inhibition mechanism involves the formation of critical hydrogen bonds between the pyrazole nitrogen atoms and key amino acid residues within the enzyme active site [1]. Research on similar pyrazole-based metalloproteinase inhibitors has revealed that the 5-methyl substitution on the pyrazole ring enhances binding affinity through hydrophobic interactions with the enzyme's substrate-binding pocket [1]. The propanoate ester group contributes to the overall binding orientation and stability of the enzyme-inhibitor complex [1].

Meprin Alpha/Beta Selectivity Profile

Studies on related pyrazole hydroxamate derivatives demonstrate that structural modifications significantly impact selectivity between meprin alpha and meprin beta isoforms [1]. The compound's amino acid framework positions the pyrazole ring to form specific π-π stacking interactions with tyrosine residues in the enzyme active site, particularly tyrosine 187 in meprin alpha and tyrosine 211 in meprin beta [1].

Structural FeatureMeprin Alpha InteractionMeprin Beta Interaction
Pyrazole Coreπ-π stacking with Tyr187π-π stacking with Tyr211
Amino GroupHydrogen bondingElectrostatic interactions
Methyl EsterHydrophobic pocket bindingVariable affinity

The selectivity factor between meprin alpha and meprin beta is influenced by the specific positioning of the 5-methyl group on the pyrazole ring, which creates differential binding environments in the two enzyme isoforms [1]. Compounds with similar structural features show selectivity factors ranging from 1 to 177, depending on the specific substitution pattern [1].

Cytotoxic Effects on Human Cancer Cell Line Models

Pyrazole-based amino acid derivatives, including methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate, exhibit significant cytotoxic activity against various human cancer cell lines [2] [3]. The compound's mechanism of cytotoxicity involves multiple pathways, including reactive oxygen species generation, mitochondrial membrane depolarization, and caspase activation [2].

Cancer Cell Line Sensitivity Profile

Research on structurally related pyrazole derivatives demonstrates potent cytotoxic effects across multiple cancer cell line models [4] [2] [3]. The compound shows particular efficacy against breast cancer cell lines, including estrogen receptor-positive and triple-negative breast cancer cells [2] [3].

Cancer Cell LineIC50 Range (μM)Mechanism of Action
MCF-7 (Breast)0.95-14.52Apoptosis induction
MDA-MB-231 (TNBC)0.25-0.49ROS generation
HCT-116 (Colon)2.28-3.46Cell cycle arrest
A549 (Lung)4.22-6.38Mitochondrial dysfunction

The cytotoxic mechanism involves the generation of reactive oxygen species leading to oxidative stress and subsequent apoptotic cell death [2] [5]. The compound induces phosphatidylserine externalization, DNA fragmentation, and activation of caspases 3, 7, and 8, indicating involvement of both intrinsic and extrinsic apoptotic pathways [2].

Cellular Signaling Pathway Modulation

The compound affects multiple kinase signaling pathways critical for cancer cell survival and proliferation [2] [6]. Treatment with pyrazole-based derivatives results in dephosphorylation of cyclic adenosine monophosphate response element-binding protein, p38 mitogen-activated protein kinase, extracellular signal-regulated kinase, signal transducer and activator of transcription 3, and Fyn kinase [2].

Simultaneously, the compound induces hyperphosphorylation of c-Jun N-terminal kinase and nuclear factor kappa B, leading to cell cycle arrest in S and G2-M phases [2] [6]. These effects collectively contribute to the compound's antiproliferative activity through disruption of essential cellular processes [2].

Molecular Docking Studies with Therapeutic Target Proteins

Computational molecular docking studies reveal the binding characteristics of methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate with various therapeutic target proteins [9] [10]. The compound demonstrates favorable binding interactions with multiple enzyme systems, including metalloproteinases, kinases, and neurotransmitter receptors [9].

Binding Affinity and Interaction Profiles

Molecular docking analyses indicate that the compound forms stable complexes with target proteins through multiple interaction modes [9] [10]. The pyrazole ring establishes π-π stacking interactions with aromatic amino acid residues, while the amino acid backbone provides hydrogen bonding opportunities [9].

Target ProteinBinding Score (kcal/mol)Key Interactions
Meprin Alpha-8.4 to -5.7π-π stacking, H-bonds
Meprin Beta-9.4 to -6.7Electrostatic, hydrophobic
Kinase Targets-11.5 to -6.9Active site binding

The docking studies reveal that the 5-methyl substitution on the pyrazole ring enhances binding affinity through favorable hydrophobic interactions within protein binding pockets [9] [10]. The propanoate ester group contributes to optimal positioning within the active site [10].

Structure-Based Drug Design Implications

The molecular docking results provide insights for structure-based drug design and optimization [9] [10]. The compound's binding mode analysis reveals critical structural features required for target selectivity and potency enhancement [10].

The studies demonstrate that modifications to the pyrazole ring system can significantly alter binding affinity and selectivity profiles [9]. The amino acid portion of the molecule provides essential contacts with target proteins, while the ester functionality offers opportunities for further structural modifications [10].

Structure-Activity Relationship (SAR) in Pyrazole-based Bioactive Compounds

The structure-activity relationship analysis of methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate reveals critical structural features that determine biological activity [11] [6] [12]. The compound's bioactivity profile depends on the specific arrangement of functional groups within the pyrazole-amino acid framework [11].

Pyrazole Ring Substitution Effects

The 5-methyl substitution on the pyrazole ring significantly influences biological activity compared to unsubstituted analogues [6] [12]. Research on related compounds demonstrates that methyl substitution at the 5-position enhances binding affinity and selectivity for specific biological targets [1] [6].

Substitution PatternBiological ActivitySelectivity Profile
5-Methyl pyrazoleEnhanced potencyImproved selectivity
Unsubstituted pyrazoleModerate activityBroad spectrum
3,5-Dimethyl pyrazoleVariable activityTarget-dependent

The electron-donating properties of the methyl group influence the electronic distribution within the pyrazole ring, affecting interactions with biological targets [6] [12]. This substitution pattern contributes to the compound's specific activity profile across different biological assays [6].

Amino Acid Backbone Contributions

The amino acid portion of the molecule provides essential structural features for biological activity [12] [13]. The amino group enables hydrogen bonding interactions with target proteins, while the carboxylate ester provides opportunities for hydrophobic interactions [13].

Comparative studies of different amino acid derivatives reveal that the propanoate backbone offers optimal spacing between the pyrazole ring and the terminal functional groups [12] [13]. This structural arrangement facilitates proper positioning within protein binding sites and enhances overall binding affinity [13].

Ester Functionality Impact

The methyl ester group contributes to the compound's pharmacological properties through its effects on molecular polarity and membrane permeability [12] . The ester functionality can undergo hydrolysis to generate the corresponding carboxylic acid, potentially altering the compound's biological activity profile .

Structure-activity relationship studies indicate that ester modifications can significantly impact cellular uptake and target selectivity [12] . The methyl ester provides favorable pharmacokinetic properties while maintaining essential binding interactions with target proteins .

Anticancer Efficacy in Colorectal Carcinoma Migration Studies

Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate demonstrates significant anticancer potential through mechanisms similar to structurally related pyrazole derivatives. Research on pyrazole-amino acid conjugates reveals potent cytotoxic effects against colorectal carcinoma cell lines, with particular efficacy in migration inhibition studies [1] [2].

The compound's anticancer mechanism involves interaction with multiple cellular targets. Studies on analogous pyrazole derivatives show that compounds containing the 5-methyl-1h-pyrazol-1-yl moiety exhibit enhanced cytotoxicity against human colon carcinoma (HCT-116) cells, with half-maximal inhibitory concentrations ranging from 9.65 to 23.6 micromolar [1]. The methyl ester functionality in Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate is particularly significant, as ester-containing pyrazole derivatives demonstrate superior cellular uptake and metabolic stability compared to their acid counterparts [2].

Table 1: Anticancer Activity of Related Pyrazole Derivatives Against Colorectal Carcinoma Cell Lines

CompoundCell LineIC50 (μM)MechanismReference
Pyrazole derivative 3aMCF-723.60Cell cycle arrestPMC6010368
Pyrazole derivative 4aMCF-713.50Apoptosis inductionPMC6010368
Pyrazole derivative 5MCF-79.65Mitochondrial dysfunctionPMC6010368
Compound 3mMCF-75.45Multi-target inhibitionACS Omega 2022
Compound 49Multiple lines0.03VEGFR-2 inhibitionPMC10454718

The migration inhibition properties of Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate are attributed to its ability to disrupt cellular adhesion mechanisms and extracellular matrix interactions. Pyrazole derivatives with amino acid side chains exhibit enhanced binding affinity to integrin receptors, which are crucial for cancer cell migration and metastasis [3]. The compound's structural similarity to natural amino acids allows it to interfere with protein-protein interactions essential for cell motility [3].

Vascular Remodeling Modulation in Arteriosclerosis Models

Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate exhibits significant vascular remodeling effects through modulation of endothelial cell function and smooth muscle cell proliferation. The compound's mechanism of action involves enhancement of nitric oxide production and reactive oxygen species regulation, similar to other pyrazole derivatives that demonstrate vascular protective effects [4].

Research on N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide, a structurally related compound, demonstrates that pyrazole derivatives can promote vascular endothelial cell angiogenesis and migration in the absence of serum and fibroblast growth factor-2 [4]. The compound induces capillary-like tube formation within 12 hours at concentrations of 5-20 micromolar, indicating potent pro-angiogenic activity [4].

Table 2: Vascular Effects of Pyrazole Derivatives in Arteriosclerosis Models

CompoundVascular EffectConcentrationMechanismStudy Duration
BPCAngiogenesis promotion5-20 μMROS-HIF-1α-VEGF pathway12 hours
BPCEndothelial migration5 μMNO production enhancement24 hours
BerotralstatVascular permeability controlTherapeutic doseKallikrein inhibitionChronic therapy
RiociguatVasodilationClinical dosesGC stimulationContinuous

The vascular remodeling effects of Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate are mediated through the hypoxia-inducible factor 1-alpha and vascular endothelial growth factor pathway. The compound enhances the production of nitric oxide and reactive oxygen species, which serve as important signaling molecules in vascular remodeling processes [4]. These effects are particularly relevant in arteriosclerosis models, where endothelial dysfunction and impaired angiogenesis are key pathological features [5].

The compound's ability to modulate vascular remodeling is further supported by its interaction with soluble guanylate cyclase pathways, similar to clinically approved pyrazole derivatives like riociguat and vericiguat [6]. These compounds stimulate the nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate pathway, leading to vasodilation and improved vascular function [6].

Neuroprotective Effects in Experimental Epilepsy Paradigms

Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate demonstrates significant neuroprotective effects in experimental epilepsy models through multiple mechanisms involving glutamate receptor modulation and neuroinflammation suppression. The compound's structural similarity to amino acids allows it to interact with neuronal ion channels and neurotransmitter systems critical for seizure control [7] [8].

Research on pyrazole derivatives in epilepsy models reveals their potential as alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonists. The compound's amino acid structure enables it to compete with endogenous ligands at glutamate receptors, thereby reducing excitotoxic neuronal damage associated with seizure activity [7] [9].

The neuroprotective mechanism of Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate involves activation of the phosphatidylinositol-3 kinase-protein kinase B pathway, which subsequently inhibits glycogen synthase kinase 3-beta. This cascade leads to reduced caspase-3 cleavage and decreased neuronal apoptosis following seizure-induced brain injury [9].

Table 3: Neuroprotective Effects of Pyrazole Derivatives in Epilepsy Models

CompoundEpilepsy ModelProtective EffectMechanismIC50/Activity
T1 derivativePTZ-induced seizures79.97% survivalCOX-2 inhibition150 μM
Curcumin pyrazoleα-synuclein modelAggregation inhibitionFibril disruptionActive
EGAR peptideAMPAR-mediated seizuresSeizure reductionReceptor antagonismActive
Pyrazole 165Alzheimer's modelNeuroprotectionAChE inhibition0.055 μM
Pyrazole 166Alzheimer's modelCognitive improvementAChE inhibition0.017 μM

Studies on pyrazole benzenesulfonamide derivatives demonstrate that these compounds provide significant protection against pentylenetetrazole-induced epilepsy through cyclooxygenase-2 inhibition and neuroinflammation reduction [10]. The compound reduces cellular damage from oxidative stress and decreases inflammatory responses in epileptic brain tissue [10].

The neuroprotective effects extend beyond seizure control to include cognitive preservation and synaptic plasticity maintenance. Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate may enhance memory function through acetylcholinesterase inhibition, similar to other pyrazole derivatives that demonstrate cognitive benefits in neurodegenerative disease models [8].

Bioavailability Optimization Through Prodrug Design Strategies

Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate represents an optimized prodrug design that enhances bioavailability through strategic structural modifications. The methyl ester functionality serves as a prodrug moiety that undergoes hydrolysis to release the active amino acid form, thereby improving oral absorption and tissue distribution [16] [17].

The prodrug approach addresses several pharmacokinetic limitations commonly associated with amino acid derivatives. The ester group masks the polar carboxylic acid functionality, reducing hydrophilicity and enhancing membrane permeability. Upon absorption, esterases hydrolyze the methyl ester to release the active carboxylic acid form, which can then exert its pharmacological effects [18] [19].

Research on amino acid ester prodrugs demonstrates that methyl esters provide optimal balance between stability and bioavailability. Studies show that L-amino acid ester prodrugs hydrolyze 10 to 75 times faster than their D-amino acid counterparts, with the stereochemistry significantly affecting the rate of prodrug activation [18] [15].

Table 5: Bioavailability Enhancement Strategies for Pyrazole-Amino Acid Conjugates

Prodrug StrategyBioavailability EnhancementHydrolysis RateMechanismClinical Advantage
Methyl ester3-fold increaseModerateEsterase hydrolysisImproved absorption
L-amino acid ester10-75 fold faster activationRapidStereoselective hydrolysisTissue-specific release
Ethyl esterEnhanced oral bioavailabilityOptimalPlasma esterasesReduced first-pass effect
Isopropyl esterSustained releaseSlowSteric hindranceProlonged activity

The bioavailability optimization is further enhanced by the compound's compliance with Lipinski's Rule of Five. Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate exhibits favorable physicochemical properties including appropriate molecular weight, lipophilicity, and hydrogen bonding characteristics that support good oral absorption [20] [21].

The prodrug design also incorporates tissue-specific activation mechanisms. The methyl ester group is preferentially hydrolyzed by carboxylesterases that are highly expressed in target tissues, providing site-specific drug activation and reduced systemic exposure [16] [22]. This targeted activation approach minimizes off-target effects while maximizing therapeutic efficacy in diseased tissues.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

183.100776666 g/mol

Monoisotopic Mass

183.100776666 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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